2-phenyl-5-benzoxazoleacetic acid CAS number and molecular weight
2-phenyl-5-benzoxazoleacetic acid CAS number and molecular weight
Parent Scaffold for Benzoxazole-Based NSAIDs and Tyrosinase Inhibitors
Executive Summary
2-Phenyl-5-benzoxazoleacetic acid (CAS: 38196-02-0 ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the unsubstituted parent pharmacophore for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as benzoxazoles, most notably related to Benoxaprofen (the 4-chlorophenyl-α-methyl derivative).
Beyond its historical significance in inflammation research, recent pharmacological profiling has repositioned this molecule as a potent tyrosinase inhibitor (dermatological applications) and a transthyretin amyloid inhibitor. This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of this versatile chemical entity.
Chemical Identity & Physicochemical Profile
The following data constitutes the definitive chemical baseline for researchers utilizing this compound as a building block or reference standard.
| Property | Technical Specification |
| Chemical Name | 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid |
| CAS Registry Number | 38196-02-0 |
| Molecular Weight | 253.25 g/mol |
| Molecular Formula | C₁₅H₁₁NO₃ |
| SMILES | OC(=O)CC1=CC2=C(OC(=N2)C3=CC=CC=C3)C=C1 |
| InChI Key | QFHJRGYAPLZITA-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in Water |
| pKa (Calculated) | ~4.2 (Carboxylic acid moiety) |
Synthetic Methodologies
To ensure high purity (>98%) for biological screening, two primary synthetic routes are recommended. The Polyphosphoric Acid (PPA) Cyclodehydration is the industry standard for robustness, while the Oxidative Cyclization offers a milder alternative for sensitive substrates.
Protocol A: PPA-Mediated Condensation (High Yield)
This method utilizes the high-temperature condensation of an aminophenol precursor with benzoic acid.
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Reagents: 3-Amino-4-hydroxyphenylacetic acid (1.0 eq), Benzoic acid (1.1 eq), Polyphosphoric acid (PPA).
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Procedure:
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Mix reagents in PPA under nitrogen atmosphere.
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Heat to 180–200°C for 3–4 hours. The PPA acts as both solvent and dehydrating agent.
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Quench: Pour the hot reaction mixture slowly into crushed ice/water (exothermic).
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Isolation: The product precipitates as a solid. Filter and wash with water to remove phosphoric acid residues.
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Purification: Recrystallize from Ethanol/Water (8:2).
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Protocol B: Oxidative Cyclization (Schiff Base Route)
Useful for introducing sensitive substituents on the phenyl ring.
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Step 1: Condensation of 3-amino-4-hydroxyphenylacetic acid with Benzaldehyde in refluxing ethanol to form the Schiff base (imine).
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Step 2: Oxidative cyclization using Lead Tetraacetate (LTA) or Iodobenzene Diacetate (PIDA) in dichloromethane.
Visualization: Synthetic Workflow
Figure 1: Direct cyclodehydration pathway utilizing Polyphosphoric Acid (PPA).
Pharmacology & Structure-Activity Relationship (SAR)
Mechanism of Action 1: COX Inhibition (Anti-Inflammatory)
Like its analogue Benoxaprofen, this compound inhibits Cyclooxygenase (COX) enzymes.
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Binding Mode: The carboxylic acid group (position 5) mimics the carboxylate of arachidonic acid, forming an ionic bridge with Arg120 in the COX active site.
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Selectivity: Generally acts as a non-selective COX-1/COX-2 inhibitor.
Mechanism of Action 2: Tyrosinase Inhibition (Dermatology)
Recent studies identify the 2-phenylbenzoxazole scaffold as a structural mimic of tyrosine substrates.
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Effect: Competitively inhibits tyrosinase, reducing melanin synthesis.
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Potency: Hydroxylation of the 2-phenyl ring (e.g., 2,4-dihydroxy) significantly enhances this activity (IC50 < 20 μM).
SAR Map: The "Privileged Scaffold"
Figure 2: Structure-Activity Relationship (SAR) analysis of the benzoxazole scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is often extrapolated from Benoxaprofen, standard laboratory safety protocols for aryl-acetic acids apply.
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at +2°C to +8°C (Desiccate). Stable for 2 years if sealed.
References
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Sigma-Aldrich (MilliporeSigma). 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid Product Sheet. Retrieved from (Search CAS: 38196-02-0).
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National Institutes of Health (NIH) - PubMed. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids. Chem Biodivers. 2022.[1]
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Santa Cruz Biotechnology. 2-Phenyl-benzooxazole-5-carboxylic acid derivatives.[2]
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MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
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Echemi. Chemical Properties of CAS 38196-02-0.
Sources
- 1. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-benzooxazole-5-carboxylic acid | CAS 21095-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
